2-(Piperidin-1-ylmethyl)-1H-indole-3-carboxylic acid
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Overview
Description
2-[(Piperidin-1-yl)methyl]-1H-indole-3-carboxylic acid is a compound that features both piperidine and indole moieties. Piperidine is a six-membered heterocyclic amine, while indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-1-yl)methyl]-1H-indole-3-carboxylic acid typically involves the reaction of indole-3-carboxylic acid with piperidine in the presence of a suitable catalyst. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-1-yl)methyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-[(Piperidin-1-yl)methyl]-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Piperidin-1-yl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Piperine: An alkaloid with a piperidine ring, known for its bioactive properties.
Oxindole: An oxidized derivative of indole with distinct biological activities.
Uniqueness
2-[(Piperidin-1-yl)methyl]-1H-indole-3-carboxylic acid is unique due to the combination of the piperidine and indole moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C15H18N2O2/c18-15(19)14-11-6-2-3-7-12(11)16-13(14)10-17-8-4-1-5-9-17/h2-3,6-7,16H,1,4-5,8-10H2,(H,18,19) |
InChI Key |
FGRICVCXBFSBRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=CC=CC=C3N2)C(=O)O |
Origin of Product |
United States |
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